molecular formula C16H11BrClN B13759628 4-Bromo-5-chloro-8-methyl-2-phenylquinoline CAS No. 1189106-24-8

4-Bromo-5-chloro-8-methyl-2-phenylquinoline

Cat. No.: B13759628
CAS No.: 1189106-24-8
M. Wt: 332.62 g/mol
InChI Key: PQJCECZPYJZXFD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-8-methyl-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 8-methyl-2-phenylquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to achieve selective halogenation.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to produce large quantities of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • 4-Bromo-2-methylquinoline
  • 5-Chloro-8-methylquinoline
  • 2-Phenylquinoline

Comparison: 4-Bromo-5-chloro-8-methyl-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1189106-24-8

Molecular Formula

C16H11BrClN

Molecular Weight

332.62 g/mol

IUPAC Name

4-bromo-5-chloro-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H11BrClN/c1-10-7-8-13(18)15-12(17)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

PQJCECZPYJZXFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C3=CC=CC=C3)Br

Origin of Product

United States

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